2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine typically involves a multi-step process:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Etherification: The 2-fluorophenol is then reacted with 3-chloropyridine in the presence of a base like potassium carbonate to form 2-(2-fluorophenoxy)pyridine.
Amination: The final step involves the reaction of 2-(2-fluorophenoxy)pyridine with oxan-4-ylamine under suitable conditions, such as heating in a solvent like ethanol, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(oxan-4-yl)pyridin-3-amine
- 2-(2-bromophenoxy)-N-(oxan-4-yl)pyridin-3-amine
- 2-(2-iodophenoxy)-N-(oxan-4-yl)pyridin-3-amine
Uniqueness
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-4-1-2-6-15(13)21-16-14(5-3-9-18-16)19-12-7-10-20-11-8-12/h1-6,9,12,19H,7-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZSDHAXMLIRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(N=CC=C2)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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